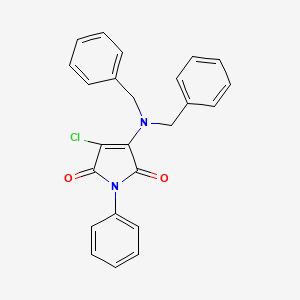![molecular formula C21H27N7O6 B15037694 6-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid](/img/structure/B15037694.png)
6-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazine ring, morpholine groups, and a benzoic acid moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves multiple steps:
Formation of the triazine ring: This step involves the reaction of cyanuric chloride with morpholine under controlled conditions to form 4,6-bis(morpholin-4-yl)-1,3,5-triazine.
Hydrazine addition: The triazine derivative is then reacted with hydrazine hydrate to introduce the hydrazine moiety.
Condensation reaction: The hydrazine derivative undergoes a condensation reaction with 2,3-dimethoxybenzaldehyde to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the hydrazine moiety.
Substitution: The triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methoxy groups.
Reduction: Reduced forms of the hydrazine moiety.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Drug Development: Potential use in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Possible use in diagnostic assays.
Industry
Chemical Synthesis: Utilized in the synthesis of other complex molecules.
Polymer Production:
Mechanism of Action
The mechanism of action of 6-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and morpholine groups may play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(morpholin-4-yl)-1,3,5-triazine: Shares the triazine and morpholine groups but lacks the benzoic acid moiety.
2,3-Dimethoxybenzoic acid: Contains the benzoic acid moiety but lacks the triazine and morpholine groups.
Uniqueness
6-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIMETHOXYBENZOIC ACID is unique due to its combination of a triazine ring, morpholine groups, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H27N7O6 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
6-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid |
InChI |
InChI=1S/C21H27N7O6/c1-31-15-4-3-14(16(18(29)30)17(15)32-2)13-22-26-19-23-20(27-5-9-33-10-6-27)25-21(24-19)28-7-11-34-12-8-28/h3-4,13H,5-12H2,1-2H3,(H,29,30)(H,23,24,25,26)/b22-13+ |
InChI Key |
VKBYRYCARASYFC-LPYMAVHISA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C(=O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-nitrobenzyl}sulfanyl)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B15037612.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B15037615.png)
![4-methoxy-N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B15037641.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B15037651.png)
![2,3-diethoxy-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B15037652.png)
![(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037654.png)

![6-iodo-3-(4-methylphenyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B15037671.png)
![N'-[(2E)-4-methyl-4-phenylpentan-2-ylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15037675.png)
![6-Amino-4-(anthracen-9-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15037681.png)
![N-benzyl-N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide](/img/structure/B15037686.png)
![4-[(4-ethylbenzoyl)amino]benzoic Acid](/img/structure/B15037695.png)
![N-(4-{N'-[(E)-(2-Chloro-7-methoxyquinolin-3-YL)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B15037707.png)
